(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSFKTGIICAACL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group to the thiophene ring, followed by oxidation to form the hydroxyethyl group.
Cyclopentyl group attachment: The cyclopentyl group is introduced via a cyclization reaction, often using a Grignard reagent.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide moiety can be reduced to form an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene rings.
Scientific Research Applications
(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylamide moiety may also form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)
- Structural Differences : This compound () incorporates a nitro group on the benzylidene moiety and a propylamine side chain, contrasting with the target compound’s hydroxyethyl and cyclopentyl groups. The nitro group is strongly electron-withdrawing, which could enhance electrophilic reactivity compared to the hydroxyethyl’s electron-donating properties.
- Synthesis : Prepared via a multi-step reaction involving oxazolone intermediates and n-propylamine, suggesting higher synthetic complexity compared to the one-step acetamide syntheses in .
N-(3-Acetyl-2-thienyl)acetamides
- Structural Differences: These derivatives () feature acetyl substituents on the thiophene ring instead of hydroxyethyl or cyclopentyl groups. The acetyl group’s carbonyl functionality introduces polarity but lacks hydrogen-bonding donors.
- Synthesis : Synthesized in one step from 3-acetylthiophen-2-amine and halogenated acetylating agents, indicating a simpler route than the target compound’s likely multi-step synthesis .
- Spectroscopy : Detailed ¹H NMR data for the acetyl group (e.g., δ ~2.5 ppm for CH₃CO) contrast with the hydroxyethyl’s OH proton (δ ~1.5–2.0 ppm, broad) and adjacent CH₂ groups .
(2E)-3-Phenyl-N-{5-[3-(Trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
- Structural Differences: The trifluoromethylbenzyl-thiazole moiety () replaces the thiophene-cyclopentyl system.
- Electronic Effects : The thiazole ring’s nitrogen atoms could engage in π-stacking or metal coordination, unlike the purely sulfur-based thiophene interactions in the target compound .
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide
- Structural Differences : The methoxyphenyl and pyridyl groups () introduce aromatic diversity. The methoxy group’s electron-donating nature contrasts with hydroxyethyl’s mixed electronic effects, while the pyridyl nitrogen offers additional hydrogen-bonding sites .
Chlorobenzylideneamino-Triazole-Thione Derivatives
- Structural Differences : Chlorine substituents and a triazole-thione core () provide distinct electronic and steric profiles. The thione group’s sulfur atom and chlorine’s electronegativity could enhance oxidative stability compared to the target compound’s hydroxyethyl-thiophene system .
Comparative Data Table
*Calculated based on molecular formulas where possible.
Key Observations and Notes
- Synthesis Complexity : The target compound’s cyclopentyl and hydroxyethyl groups likely necessitate multi-step synthesis, contrasting with simpler acetamides () .
- Spectroscopic Signatures : Hydroxyethyl protons (δ ~1.5–2.0 ppm in ¹H NMR) and OH stretching (~3200–3600 cm⁻¹ in IR) differentiate it from acetyl (δ ~2.5 ppm) or nitro-containing analogs .
- Crystallography : If the target’s structure was resolved, SHELXL () would likely be employed for refinement, as seen in similar small-molecule studies .
- Functional Implications : The hydroxyethyl group’s polarity may improve aqueous solubility compared to CF₃ () or nitro () derivatives, but reduce membrane permeability .
Biological Activity
The compound (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide represents a novel class of acrylamide derivatives with potential biological activity. This article compiles current research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes thiophene rings and a cyclopentyl moiety, which may contribute to its unique biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often interact with nicotinic acetylcholine receptors (nAChRs). For instance, studies on related acrylamide derivatives have shown their ability to act as positive allosteric modulators of the α7 nAChR, which is implicated in various neurological functions and pain modulation .
Antinociceptive Effects
In preclinical studies, related compounds demonstrated significant antinociceptive (pain-relieving) effects. For example, DM497 and DM490, structural analogs of acrylamide derivatives, were tested in a mouse model of neuropathic pain induced by oxaliplatin. These compounds exhibited notable pain relief through modulation of nAChRs and voltage-gated calcium channels .
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. In zebrafish models, certain thiophene-containing compounds improved the antioxidant defense system by enhancing superoxide dismutase (SOD) and catalase (CAT) activities while reducing reactive oxygen species (ROS) levels . This suggests that this compound may possess protective effects against oxidative stress.
Study 1: Pain Relief in Neuropathic Models
A study published in April 2023 examined the effects of DM497 on neuropathic pain models. Results indicated that the compound significantly reduced pain responses compared to control groups. The mechanism was attributed to its action on nAChRs, which play a crucial role in modulating pain pathways .
Study 2: Antioxidant Effects in Zebrafish
Another study focused on the antioxidant capabilities of thiophene derivatives in zebrafish larvae exposed to acrylamide. Compounds similar to this compound were found to stabilize glutathione levels and improve overall larval health by reducing oxidative damage .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antinociceptive | Significant reduction in pain | Modulation of nAChRs |
| Antioxidant | Enhanced SOD and CAT activities | Reduction of ROS and lipid peroxidation |
| Cytotoxicity | Low cytotoxicity observed | Selective targeting of cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
